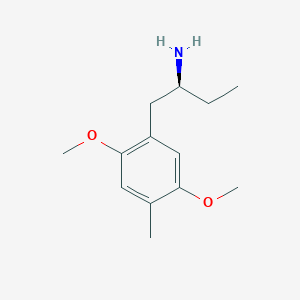

Dimoxamine, (S)-

Description

Classification within the Phenethylamine (B48288) Chemical Class

(S)-Dimoxamine is classified as a member of the phenethylamine family. evitachem.com Structurally, it is a substituted phenethylamine, belonging to the phenylisobutylamine subclass due to an α-ethyl modification. evitachem.com This places it in a distinct category from classic α-methyl phenethylamines like DOM. evitachem.com The core of its structure is the phenethylamine backbone. evitachem.com

The α-ethyl group is a critical feature that modulates its interaction with serotonin (B10506) receptors. evitachem.com It is considered an analogue of the psychedelic drugs 2C-D and DOM. wikiwand.comwikipedia.org Specifically, 2C-D lacks a substitution at the α carbon, DOM has an α-methyl group, and Dimoxamine (also known as Ariadne) possesses an α-ethyl group. wikiwand.comwikipedia.org

| Category | Description |

| Superfamily | Phenylalkylamine |

| Family | Phenethylamine |

| Subclass | Phenylisobutylamine |

Enantiomeric Distinction and Academic Nomenclature of (S)-Dimoxamine

Dimoxamine exists as a racemic mixture that can be resolved into its two optical isomers, or enantiomers: (S)-Dimoxamine and (R)-Dimoxamine. erowid.org The "S" and "R" designations refer to the stereochemical configuration at the chiral center of the molecule. The resolution of the racemic mixture into its separate enantiomers can be achieved through the formation of salts with specific chiral acids. erowid.org For instance, the "S" isomer can be obtained using (+)-2β-nitrotartranilic acid. erowid.org

Academically and in research literature, (S)-Dimoxamine is identified by several names and codes. Its IUPAC name is (2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine. It is also known by synonyms such as ARIADNE, 4C-D, 4C-DOM, and the developmental code name BL-3912. wikiwand.comwikipedia.orgerowid.org The hydrochloride salt of the (R)-enantiomer was designated BL-3912A by Bristol Laboratories. evitachem.com

| Identifier Type | Identifier |

| IUPAC Name | (2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

| Common Name | Dimoxamine, (S)- |

| Synonyms | ARIADNE, 4C-D, 4C-DOM |

| CAS Number | 52881-88-6 |

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.31 g/mol |

Historical Context and Research Significance within Psychoactive Compound Studies

The synthesis of Dimoxamine was first accomplished by Alexander Shulgin in 1968, with its psychoactive properties being discovered by him in 1969. wikipedia.org In the 1970s, Bristol Laboratories (now Bristol-Myers Squibb) acquired the compound for further development, assigning it the code BL-3912 and the tentative brand name Dimoxamine. evitachem.comwikipedia.org

Bristol-Myers conducted extensive preclinical and clinical studies, including Phase II human trials, to explore its potential as an antidepressant, a pro-cognitive agent, and for anti-parkinsonian applications. evitachem.comwikipedia.org The development of Dimoxamine reportedly reached Phase III trials before being discontinued for strategic economic reasons rather than issues with its efficacy or safety. wikipedia.org

The research significance of (S)-Dimoxamine lies in its distinct psychoactive profile. Unlike its analogues DOM and 2C-D, it is not hallucinogenic in humans. wikiwand.comwikipedia.org It does, however, produce antidepressant and mild stimulant effects. wikiwand.comwikipedia.org This non-hallucinogenic nature is thought to be due to its action as a potent and selective partial agonist of the serotonin 5-HT2 receptors, particularly the 5-HT2A receptor. wikiwand.comwikipedia.org Its reduced efficacy in activating the 5-HT2A receptor compared to psychedelic compounds is believed to be responsible for its lack of psychedelic effects while retaining other psychoactive properties. wikiwand.comwikipedia.org This has made it a valuable subject of study for understanding the nuanced roles of the serotonin system in mood and cognition. evitachem.com

Structure

3D Structure

Properties

CAS No. |

52881-88-6 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

(2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

InChI |

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1 |

InChI Key |

MLYCFWZIAJAIGW-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N |

Canonical SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Dimoxamine

Elucidation of Classical Phenethylamine (B48288) Synthetic Pathways Applicable to Dimoxamine

The synthesis of Dimoxamine, a substituted phenethylamine, can be achieved through well-established synthetic routes common to this class of compounds. A prevalent and versatile method involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by the reduction of the resulting nitrostyrene (B7858105). This classical approach provides a straightforward pathway to the phenethylamine skeleton of Dimoxamine.

Henry Reaction (Nitroaldol Condensation): The reaction between 2,5-dimethoxy-4-methylbenzaldehyde (B127970) and nitroethane to form the corresponding nitrostyrene intermediate.

Reduction: The subsequent reduction of the nitrostyrene to yield the primary amine, Dimoxamine.

This pathway is advantageous due to the commercial availability of the starting materials and the relatively high yields achievable for each step. Variations in catalysts and reducing agents can be employed to optimize the reaction conditions and influence the stereochemical outcome of the final product.

Detailed Analysis of Key Synthetic Intermediates and Reaction Mechanisms

Formation of the Nitrostyrene Intermediate via Henry Reaction

The initial and crucial step in the synthesis of Dimoxamine is the Henry reaction, a classic carbon-carbon bond-forming reaction. nih.gov This reaction involves the base-catalyzed condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to produce 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-propene.

The mechanism of the Henry reaction begins with the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,5-dimethoxy-4-methylbenzaldehyde. The resulting nitroaldol adduct readily undergoes dehydration, often facilitated by the reaction conditions, to yield the conjugated nitrostyrene intermediate.

Commonly used bases for this reaction include primary amines such as cyclohexylamine or ammonium (B1175870) acetate in a suitable solvent like benzene (B151609) or toluene. The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the nitrostyrene.

Table 1: Reagents and Conditions for the Henry Reaction in Dimoxamine Synthesis

| Reagent | Role | Typical Conditions |

| 2,5-Dimethoxy-4-methylbenzaldehyde | Electrophile | Commercially available |

| Nitroethane | Nucleophile precursor | Commercially available |

| Cyclohexylamine or Ammonium Acetate | Base catalyst | Catalytic amount |

| Benzene or Toluene | Solvent | Reflux, with Dean-Stark trap |

Mechanistic Aspects of Stereoselective Reduction Pathways for the (S)-Enantiomer

The reduction of the nitrostyrene intermediate is a critical step that yields the final phenethylamine structure. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a common choice for the complete reduction of both the nitro group and the alkene double bond to afford the racemic mixture of Dimoxamine. orgsyn.org

To obtain the desired (S)-enantiomer, a stereoselective synthesis or a resolution of the racemic mixture is necessary. One documented method for obtaining the (S)-isomer involves the resolution of the racemic amine using a chiral resolving agent. Specifically, the formation of diastereomeric salts with (+)-2β-nitrotartranilic acid can be utilized to separate the (S)-enantiomer.

Alternatively, asymmetric reduction methods can be employed to directly synthesize the (S)-enantiomer with high enantiomeric excess. The use of chiral catalysts in the reduction of the nitrostyrene is a modern approach to achieve this. Chiral borane (B79455) reagents or transition metal complexes with chiral ligands have been successfully used for the enantioselective reduction of similar nitrostyrenes. The mechanism of these reactions typically involves the formation of a chiral complex that delivers a hydride to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.

Exploration of Dimoxamine's Chemical Reactivity and Derivatization Strategies

The chemical structure of Dimoxamine offers several avenues for derivatization, allowing for the synthesis of a range of analogs for further scientific investigation. The primary sites for chemical modification are the primary amine, the aromatic ring, and the two methoxy (B1213986) groups.

Oxidation Reactions and Product Characterization

The primary amine group of Dimoxamine is susceptible to oxidation. Mild oxidizing agents can convert the primary amine to the corresponding hydroxylamine or oxime. Stronger oxidizing agents, such as potassium permanganate (KMnO4), can lead to more extensive oxidation, potentially resulting in the cleavage of the side chain or oxidation of the aromatic ring.

The 2,5-dimethoxy-4-methylphenyl moiety is also subject to oxidation. Under certain conditions, oxidation can lead to the formation of quinone-type structures. The characterization of these oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the resulting chemical structures. For instance, the oxidation of related dimethoxyphenethylamines has been shown to yield quinone and hydroxylated derivatives.

Table 2: Potential Oxidation Products of Dimoxamine

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidants (e.g., H2O2) | N-hydroxy-Dimoxamine, Dimoxamine oxime |

| Strong Oxidants (e.g., KMnO4) | Benzoic acid derivatives, quinones, side-chain cleavage products |

Substitution Reactions at Aromatic Methoxy Moieties

The methoxy groups on the aromatic ring of Dimoxamine are susceptible to cleavage to form the corresponding phenols. This demethylation can be achieved using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). orgsyn.orgresearchgate.netcommonorganicchemistry.com The resulting di-phenol derivative of Dimoxamine would be a key intermediate for further derivatization at the hydroxyl groups, such as through etherification or esterification.

Furthermore, the electron-donating nature of the methoxy and methyl groups on the aromatic ring activates it towards electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts reactions could potentially introduce new substituents onto the aromatic ring, provided that the reaction conditions are compatible with the primary amine functionality. Protection of the amine group may be necessary to prevent side reactions. For example, bromination of the aromatic ring of a related 2,5-dimethoxyphenyl-2-aminobutane has been reported. nih.gov

Table 3: Potential Derivatization Reactions at the Methoxy Groups of Dimoxamine

| Reaction Type | Reagent(s) | Potential Product(s) |

| Demethylation | BBr3 or HBr | 1-(2,5-dihydroxy-4-methylphenyl)butan-2-amine |

| Electrophilic Halogenation | Br2, Cl2 with Lewis acid | Halogenated Dimoxamine derivatives |

| Nitration | HNO3/H2SO4 | Nitro-Dimoxamine derivatives |

Methodological Rigor and Reproducibility in Laboratory Synthesis for Research Applications

The synthesis of enantiomerically pure compounds, such as (S)-Dimoxamine, for research applications demands a high degree of methodological rigor to ensure the reproducibility and validity of scientific findings. The complexity of stereoselective synthesis necessitates meticulous control over reaction parameters and comprehensive analytical characterization to guarantee the identity, purity, and stereochemical integrity of the final product. This section details the established laboratory-scale synthesis of (S)-Dimoxamine, emphasizing the critical aspects of procedural consistency and analytical validation that underpin reproducible research.

The most common and well-documented method for obtaining (S)-Dimoxamine involves the synthesis of a racemic mixture of Dimoxamine, followed by chiral resolution. This classical approach, while effective, underscores the importance of precision at each stage to ensure a successful and reproducible outcome.

The synthesis commences with the condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitropropane. This reaction, typically catalyzed by an amine such as cyclohexylamine, yields the intermediate 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene. The subsequent reduction of this nitrostyrene derivative is a critical step, most commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). This process affords racemic 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane (Dimoxamine).

Table 1: Key Parameters in the Synthesis of Racemic Dimoxamine

| Step | Reaction | Key Reagents and Solvents | Critical Parameters | Typical Yield |

|---|---|---|---|---|

| 1 | Condensation | 2,5-dimethoxy-4-methylbenzaldehyde, 1-nitropropane, cyclohexylamine, benzene | Reflux with a Dean-Stark apparatus to remove water of reaction, reaction time (approx. 24h) | ~70-80% (of nitrostyrene) |

Following the successful synthesis of the racemic mixture, the crucial step of chiral resolution is undertaken to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. For the resolution of Dimoxamine, (+)-2β-nitrotartranilic acid has been effectively employed to selectively crystallize the salt of the (S)-enantiomer. erowid.org The differing solubilities of the two diastereomeric salts in a given solvent system allow for their separation by fractional crystallization.

Once the diastereomeric salt of the (S)-enantiomer is isolated in high purity, the chiral auxiliary is removed by treatment with a base to liberate the free (S)-Dimoxamine. The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the resolution and must be determined using a validated analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Chiral Resolution of Racemic Dimoxamine

| Step | Process | Key Reagents and Solvents | Critical Parameters | Expected Outcome |

|---|---|---|---|---|

| 1 | Diastereomeric Salt Formation | Racemic Dimoxamine, (+)-2β-nitrotartranilic acid, suitable solvent (e.g., methanol, ethanol) | Stoichiometry of resolving agent, crystallization temperature and time, solvent choice | Selective precipitation of the (S)-Dimoxamine-(+)-2β-nitrotartranilate salt |

| 2 | Isolation | Filtration | Thorough washing of the crystalline salt to remove the mother liquor containing the other diastereomer | Purified diastereomeric salt |

To ensure the reproducibility of this synthetic procedure, a detailed and unambiguous protocol is paramount. This includes specifying the grade and source of all reagents and solvents, precise reaction times and temperatures, and a thorough description of all workup and purification procedures. Furthermore, comprehensive analytical characterization of all intermediates and the final product is essential. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized compounds.

For research applications, the enantiomeric purity of (S)-Dimoxamine is of utmost importance. Therefore, the development and validation of a robust chiral HPLC method are critical. Such a method should provide baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess. nih.gov Method validation would typically involve assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results across different laboratories and analysts. nih.gov

While the classical resolution method is well-established, advanced synthetic methodologies offer the potential for more efficient and direct access to enantiomerically pure (S)-Dimoxamine. These can include asymmetric synthesis, where the chiral center is introduced stereoselectively, thus avoiding the need for resolution of a racemate. Potential advanced approaches could involve:

Asymmetric Reductive Amination: The corresponding ketone, 1-(2,5-dimethoxy-4-methylphenyl)-2-butanone, could be subjected to reductive amination using a chiral catalyst or a chiral amine auxiliary.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to (S)-Dimoxamine from the corresponding ketone. rsc.orgrsc.orgdiva-portal.orgmdpi.commdpi.com These enzymes are capable of catalyzing the transfer of an amino group to a ketone with high enantioselectivity. diva-portal.orgmdpi.commdpi.com

Currently, there is a lack of published research detailing specific chemical transformations where (S)-Dimoxamine is utilized as a starting material for the synthesis of other compounds. However, based on its chemical structure, several transformations could be envisaged for the synthesis of novel derivatives for research purposes. The primary amine functionality offers a reactive handle for a variety of chemical modifications, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones could yield a range of N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding amides.

Formation of Schiff Bases: Condensation with aldehydes or ketones would lead to the formation of imines, which could be further functionalized.

These potential transformations could lead to the generation of a library of novel compounds with modified pharmacological profiles, which could be valuable tools in neuroscience research. The rigorous and reproducible synthesis of the parent compound, (S)-Dimoxamine, is the essential first step in enabling such further chemical explorations.

Molecular Pharmacology and Receptor Interaction Profiles of S Dimoxamine

Comprehensive Analysis of Serotonin (B10506) Receptor System Interactions

5-HT2 Receptor Agonism and Subtype Selectivity (5-HT2A, 5-HT2B, 5-HT2C)

(S)-Dimoxamine acts as a partial agonist at the 5-HT2 family of receptors, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. This partial agonism, particularly at the 5-HT2A receptor, is a defining characteristic of its pharmacological action. The reduced efficacy in activating the 5-HT2A receptor and its associated signaling pathways, such as Gq, G11, and β-arrestin2, is thought to be the primary reason for its non-hallucinogenic properties in humans, distinguishing it from structurally similar psychedelic compounds like DOM. While it is a potent agonist at 5-HT2 receptors, its activation efficacy is lower than that of classic hallucinogens.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | Data Not Available |

| 5-HT2B | Data Not Available |

| 5-HT2C | Data Not Available |

| Receptor Subtype | Functional Activity (EC50, nM) | Efficacy (Emax, % of 5-HT) |

|---|---|---|

| 5-HT2A | Data Not Available | Data Not Available |

| 5-HT2B | Data Not Available | Data Not Available |

| 5-HT2C | Data Not Available | Data Not Available |

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | Data Not Available |

| 5-HT1B | Data Not Available |

| 5-HT1D | Data Not Available |

| 5-HT1E | Data Not Available |

| 5-HT1F | Data Not Available |

Assessment of Activity at Other Aminergic Receptors (e.g., 5-HT4, 5-HT7)

Research indicates that (S)-Dimoxamine has no significant activity at other serotonin receptor subtypes, such as 5-HT4 and 5-HT7. Furthermore, it shows essentially no activity at the monoamine transporters, which are responsible for the reuptake of serotonin, dopamine (B1211576), and norepinephrine from the synaptic cleft. This lack of interaction with other aminergic receptors and transporters contributes to its specific pharmacological profile.

Investigation of Non-Serotonergic Neurotransmitter Receptor Affinities

While the primary pharmacological actions of (S)-Dimoxamine are mediated through the serotonin system, its potential interactions with other neurotransmitter systems, such as the dopaminergic and adrenergic systems, are also of interest.

Dopaminergic Receptor Interactions and Signaling Pathways

Studies on non-hallucinogenic 5-HT2A receptor agonists, a class to which (S)-Dimoxamine belongs, suggest a potential for indirect modulation of the dopaminergic system. It has been proposed that activation of 5-HT2A receptors can lead to an increase in dopamine levels in mesolimbic areas of the brain, such as the nucleus accumbens. This mechanism may underlie some of the observed psychoactive effects, including potential antidepressant and anti-Parkinsonian properties, without inducing hallucinogenic experiences. However, direct binding studies of (S)-Dimoxamine at dopamine receptor subtypes (D1, D2, D3, D4, and D5) are necessary to confirm a direct interaction.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D1 | Data Not Available |

| D2 | Data Not Available |

| D3 | Data Not Available |

| D4 | Data Not Available |

| D5 | Data Not Available |

Adrenergic Receptor Interactions and Associated Biological Activity

The interaction of (S)-Dimoxamine with adrenergic receptors (alpha and beta subtypes) has not been extensively characterized. Given the structural similarities to other phenethylamines that can interact with adrenergic receptors, investigating the binding profile of (S)-Dimoxamine at these sites is warranted to fully understand its pharmacological spectrum.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1 | Data Not Available |

| α2 | Data Not Available |

| β | Data Not Available |

Histaminergic Receptor Interactions and Neurotransmission Implications

Scientific literature to date has primarily focused on the serotonergic activity of (S)-Dimoxamine, also known as Ariadne. wikipedia.orgnih.gov Extensive searches of pharmacological databases and peer-reviewed publications have yielded no specific data on the direct interaction of (S)-Dimoxamine with histaminergic receptors. Consequently, its binding affinities, agonist or antagonist activities at H1, H2, H3, or H4 receptors, and any resulting implications for histaminergic neurotransmission remain uncharacterized.

Characterization of Intracellular and Cytoskeletal Modulations

Influence on Microtubule Dynamics and Polymerization

There is currently no available scientific literature or research data detailing the influence of (S)-Dimoxamine on microtubule dynamics and polymerization. Studies investigating the effects of this compound on the assembly, disassembly, and stability of microtubules have not been published. Therefore, its potential to act as a microtubule-stabilizing or -destabilizing agent is unknown.

Tubulin Binding Properties and Their Functional Consequences

Consistent with the lack of data on microtubule dynamics, there is no evidence to suggest that (S)-Dimoxamine binds to tubulin. In vitro tubulin polymerization assays, which are standard methods to identify tubulin-binding agents, have not been reported for this compound. cytoskeleton.comcytoskeleton.com As such, the binding site, affinity, and functional consequences of any potential interaction between (S)-Dimoxamine and tubulin are not known.

Potential Impact on Synaptic Plasticity and Neuronal Signaling Pathways

While direct studies on the impact of (S)-Dimoxamine on synaptic plasticity and specific neuronal signaling pathways are not available, its known pharmacology as a serotonin 5-HT2A receptor partial agonist allows for informed postulation. wikipedia.orgnih.gov The serotonergic system, particularly through 5-HT2A receptors, is a significant modulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Activation of 5-HT2A receptors can influence neuronal signaling through various pathways, including the Gq/11 and β-arrestin2 pathways. wikiwand.com These pathways can, in turn, modulate the activity of other neurotransmitter systems, such as the dopaminergic and glutamatergic systems, which are central to synaptic plasticity. For instance, some 5-HT2A receptor agonists have been shown to increase dopamine levels in brain regions associated with reward and motivation. wikipedia.org

It is hypothesized that the unique profile of (S)-Dimoxamine as a non-hallucinogenic 5-HT2A partial agonist may be due to a lower efficacy in activating these signaling pathways compared to classic psychedelic compounds. nih.gov This attenuated signaling could potentially lead to more subtle modulations of synaptic plasticity and neuronal signaling, contributing to its reported antidepressant and mild stimulant effects without inducing hallucinogenic experiences. wikipedia.org However, without direct experimental evidence, the precise impact of (S)-Dimoxamine on synaptic plasticity and neuronal signaling remains an area for future investigation.

Structure Activity Relationship Sar Elucidation of S Dimoxamine and Analogues

Fundamental Principles of Phenethylamine (B48288) Structure-Activity Relationships in the Context of Dimoxamine

The biological activity of phenethylamine derivatives, including (S)-Dimoxamine, is intrinsically linked to their chemical structure. These compounds are characterized by a core phenethylamine backbone, which consists of a benzene (B151609) ring connected to an amino group by a two-carbon chain. biomolther.org Modifications to this basic structure, such as the addition of substituents to the aromatic ring or alterations to the ethylamine (B1201723) side chain, can profoundly influence the compound's affinity and efficacy at various receptors, particularly serotonin (B10506) receptors like the 5-HT2A receptor. researchgate.netresearchgate.net

Key structural features that govern the SAR of phenethylamines in the context of 5-HT2A receptor interaction include:

Aromatic Ring Substitution: The presence, position, and nature of substituents on the phenyl ring are critical. For many psychoactive phenethylamines, methoxy (B1213986) groups at the 2 and 5 positions of the ring are common. ontosight.ai Alkyl or halogen groups at the para- (or 4-) position of the phenyl ring have been shown to have a positive effect on binding affinity for the 5-HT2A receptor. biomolther.org (S)-Dimoxamine features 2,5-dimethoxy groups and a 4-methyl group, a substitution pattern it shares with the well-studied compound DOM (2,5-dimethoxy-4-methylamphetamine). vulcanchem.comwikipedia.org

Side Chain Modification: Alterations to the ethylamine side chain, such as N-alkylation or the introduction of a substituent at the alpha-carbon, also significantly impact pharmacological properties. biomolther.orgresearchgate.net (S)-Dimoxamine possesses an ethyl group at the alpha-position, a feature that distinguishes it from many other phenethylamines and influences its interaction with receptors. wikipedia.org

Stereochemical Determinants of (S)-Dimoxamine's Biological Activity and Receptor Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the biological activity of many pharmaceutical compounds, and (S)-Dimoxamine is no exception. The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that Dimoxamine exists as two non-superimposable mirror images, or enantiomers: (S)-Dimoxamine and (R)-Dimoxamine. ontosight.ai

Enantiomers of a compound often exhibit different pharmacological profiles because biological systems, such as receptors and enzymes, are themselves chiral. vulcanchem.com This stereoselectivity is a well-established principle in pharmacology. For many phenethylamines, one enantiomer is significantly more potent than the other. For example, the (S)-isomer of cathinone (B1664624) is more potent than its (R)-enantiomer. nih.gov

In the case of (S)-Dimoxamine, its specific spatial configuration is critical for its interaction with biological targets like the 5-HT2A receptor. Computational modeling studies predict that the (S)-configuration of Dimoxamine allows for better steric complementarity within the binding pocket of the 5-HT2A receptor. vulcanchem.com This improved fit is hypothesized to lead to a higher binding affinity compared to the (R)-enantiomer. vulcanchem.com The precise orientation of the alpha-ethyl group and the amine in the (S)-isomer likely facilitates more favorable interactions with amino acid residues in the receptor, thereby influencing its binding and functional activity. unchealthcare.org While direct comparative binding studies between the (S) and (R) enantiomers of Dimoxamine are not extensively detailed in the provided search results, the principles of stereoselectivity in related phenethylamines strongly suggest that the (S)-configuration is a key determinant of its specific biological and receptor-selective properties.

Comparative Pharmacological Analysis with Structural Homologues and Analogues

Differential Signaling Potency and Efficacy in Comparison to DOM

(S)-Dimoxamine, also known as Ariadne, is a structural homologue of DOM (2,5-dimethoxy-4-methylamphetamine), differing by the presence of an alpha-ethyl group instead of an alpha-methyl group. wikipedia.org This seemingly minor structural change leads to significant differences in their pharmacological profiles, particularly in their signaling potency and efficacy at the 5-HT2A receptor.

Studies have shown that while both compounds act as agonists at serotonin 5-HT2A receptors, (S)-Dimoxamine exhibits lower signaling potency and efficacy across multiple signaling pathways coupled to this receptor when compared to DOM. wikipedia.org DOM is a potent psychedelic, with psychoactive effects observed at doses of 3 mg or more. wikipedia.org In contrast, (S)-Dimoxamine is considered non-hallucinogenic in humans, even at high doses, though it does produce some psychoactive effects. wikipedia.org This lack of hallucinogenic activity is attributed to its reduced efficacy as a partial agonist at the 5-HT2A receptor. wikipedia.org

While (S)-Dimoxamine can substitute for DOM in drug discrimination tests in rodents, it does so with dramatically lower potency. wikipedia.org This suggests that while it interacts with the same receptor, the functional consequences of that interaction are significantly attenuated compared to DOM. The reduced efficacy of (S)-Dimoxamine in activating the Gq, G11, and β-arrestin2 signaling pathways downstream of the 5-HT2A receptor is believed to be the molecular basis for its non-hallucinogenic nature. wikipedia.org

| Compound | Alpha-substituent | 5-HT2A Receptor Activity | Reported Hallucinogenic Potential |

| (S)-Dimoxamine | Ethyl | Partial agonist, lower potency and efficacy. wikipedia.org | No. wikipedia.org |

| DOM | Methyl | Potent agonist. vulcanchem.comwikipedia.org | Yes. wikipedia.org |

Impact of the Alpha-Ethyl Group on the Pharmacological Profile

The substitution of an ethyl group for a methyl group at the alpha-position of the phenethylamine side chain is the key structural feature that differentiates (S)-Dimoxamine (an α-ethylphenethylamine) from DOM (an α-methylphenethylamine, or amphetamine). wikipedia.orgwikipedia.org This modification has a profound impact on the compound's pharmacological profile.

Generally, increasing the size of the α-substituent in phenethylamines can alter their interaction with monoamine transporters and receptors. While amphetamine and its derivatives are known to act as releasing agents for dopamine (B1211576) and norepinephrine, the α-ethyl homologues often show different properties. wikipedia.orgnih.gov Phenylisobutylamine (α-ethylphenethylamine), the parent compound of Dimoxamine without the ring substitutions, acts as a norepinephrine-dopamine releasing agent but with much lower potency than amphetamine. wikipedia.org

In the context of psychedelic phenethylamines, the presence of the α-ethyl group, as seen in (S)-Dimoxamine (also known as Ariadne), appears to significantly reduce or even abolish hallucinogenic effects compared to their α-methyl counterparts like DOM. wikipedia.org This attenuation of psychedelic activity is thought to be due to reduced efficacy at the 5-HT2A receptor. wikipedia.orgwikipedia.org The larger ethyl group may alter the way the molecule binds within the receptor's active site, leading to a conformational change that is less effective at initiating the full cascade of intracellular signals associated with the hallucinogenic effects of compounds like DOM. wikipedia.org Additionally, the α-ethyl group might confer increased metabolic stability, potentially leading to a longer duration of action but with reduced peak effects. vulcanchem.com

Methodological Approaches in SAR Studies for (S)-Dimoxamine

Application of In Vitro Receptor Binding Assays for Affinity and Efficacy Determination

The elucidation of the structure-activity relationship for compounds like (S)-Dimoxamine relies heavily on a variety of in vitro assays designed to quantify their interaction with specific biological targets. nih.gov These assays are crucial for determining a ligand's binding affinity (how tightly it binds to a receptor) and its functional efficacy (its ability to activate the receptor and elicit a biological response). nih.govlabome.com

Receptor Binding Assays for Affinity: Competitive binding assays are a common method to determine the binding affinity of a test compound. nih.gov In this setup, a radiolabeled ligand with known high affinity for the target receptor (e.g., the 5-HT2A receptor) is incubated with a preparation of cells or membranes expressing that receptor. The unlabeled test compound, (S)-Dimoxamine, is then added at various concentrations to compete with the radioligand for the binding sites. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate its equilibrium dissociation constant (Ki), which is an inverse measure of its binding affinity. nih.gov Non-radioactive methods, such as those using europium-labeled ligands (DELFIA™), can also be employed for these studies. revvity.com

Functional Assays for Efficacy and Potency: Once binding affinity is established, functional assays are used to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax). For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, which primarily couple to Gq/11 proteins, assays that measure the accumulation of downstream second messengers are frequently used. eurofinsdiscovery.comnih.gov

A key method is the inositol (B14025) phosphate (B84403) (IP) accumulation assay. acs.orgbiorxiv.org Activation of the Gq/11 pathway by an agonist leads to the hydrolysis of inositol phosphates, and the accumulation of a specific product, IP1, can be measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF). eurofinsdiscovery.comunimi.it By generating concentration-response curves, the EC50 (the concentration at which the compound produces 50% of its maximal effect) and the Emax (the maximum response elicited by the compound) can be determined. eurofinsdiscovery.com These values are critical for comparing the functional activity of (S)-Dimoxamine to its analogues, such as DOM.

| Assay Type | Parameter Measured | Purpose |

| Competitive Radioligand Binding | IC50 / Ki | Determines binding affinity for a receptor. nih.gov |

| IP1 Accumulation Assay | EC50 / Emax | Determines functional potency and efficacy for Gq/11-coupled receptors. eurofinsdiscovery.comacs.org |

| [35S]GTPγS Binding Assay | EC50 / Emax | Measures G-protein activation directly. acs.orgunimi.it |

| cAMP Accumulation/Inhibition Assay | EC50 / Emax | Determines functional activity for Gs or Gi-coupled receptors. nih.govunimi.it |

These in vitro tools provide a detailed molecular and cellular profile of a compound's activity, forming the foundation of SAR studies and allowing for the systematic investigation of how structural modifications influence pharmacological effects. nih.govnih.govfrontiersin.org

Computational Approaches in Predicting and Elucidating SAR

The elucidation of Structure-Activity Relationships (SAR) for psychoactive compounds like (S)-Dimoxamine and its analogues has been significantly advanced by computational chemistry. nih.gov These in silico methods provide a theoretical framework to understand how the three-dimensional structure of a molecule relates to its biological activity, guiding the design of new compounds with desired pharmacological profiles. nih.govnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, and molecular docking are pivotal in this field. nih.govmdpi.com They allow researchers to build predictive models and analyze ligand-receptor interactions at a molecular level, which is especially valuable when experimental data is limited or when the 3D structure of the biological target has not been determined. nih.govnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. biorxiv.org A pharmacophore model does not represent a real molecule or a real receptor but rather a collection of abstract features in space. biorxiv.orgyoutube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. biorxiv.orgnih.gov

For classes of compounds related to (S)-Dimoxamine, such as α-adrenoceptor antagonists, pharmacophore models have been successfully developed. For instance, a study identified a four-feature model for α₁ₐ-adrenoceptor antagonists consisting of one positive ion feature, one hydrogen-bond donor, one aromatic ring, and one hydrophobic group. nih.gov Another model for α₁ₐ-adrenoceptor antagonists highlighted three key features: one positive ion, one hydrogen-bond acceptor, and one aromatic ring. sioc-journal.cn The critical distances between these features are crucial for selectivity. For example, the distance between the basic nitrogen atom and the center of an aromatic ring system has been identified as a key structural feature for selectivity between α₁ₐ and α₁B adrenergic receptor sites. nih.gov These models provide a valuable tool for designing new lead compounds by serving as a template for virtual screening. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods are powerful computational tools used to establish a quantitative correlation between the biological activity of a set of compounds and their 3D molecular properties. nih.gov These techniques are instrumental in drug discovery for optimizing lead compounds. youtube.com A widely used 3D-QSAR approach is Comparative Molecular Field Analysis (CoMFA), which correlates the steric and electrostatic fields of molecules with their pharmacological activities. nih.govnih.gov

The process involves aligning a series of structurally related molecules and calculating their steric and electrostatic potential fields at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical equation that relates these field values to the observed biological activities (e.g., binding affinity or potency). niscpr.res.in

The output of a CoMFA study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA model for dopamine D₂ receptor antagonists revealed that specific steric interactions were crucial for activity, guiding future design modifications. nih.gov Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site to form a stable complex. nih.gov This method is particularly useful when the 3D structure of the target receptor is known, for instance, through X-ray crystallography or homology modeling. researchgate.net Docking algorithms explore various possible conformations of the ligand within the binding site and score them based on factors like binding energy, which estimates the affinity between the ligand and the receptor. nih.govherbmedpharmacol.com

A 2022 study on Ariadne (Dimoxamine) and its analogues utilized molecular docking to explain experimental observations. reddit.com Researchers proposed a molecular docking rationale for the progressive decrease in signaling potency at the 5-HT₂A receptor as the length of the α-substituent on the phenethylamine core increases from a methyl (DOM) to an ethyl (Ariadne) and then to a propyl group. reddit.com This suggests that the larger substituents may cause steric hindrance or a less optimal fit within the receptor's binding pocket, leading to reduced efficacy.

The stability of the ligand-receptor complex predicted by docking can be further assessed using molecular dynamics (MD) simulations. herbmedpharmacol.com MD simulations model the atomic-level movements of the complex over time, providing insights into its conformational stability and the persistence of key interactions, such as hydrogen bonds. niscpr.res.inherbmedpharmacol.com

Table 1: Predicted Binding Energies of Tryptamine Analogues at the 5-HT1B Receptor This table presents data from a molecular docking study on dimethyltryptamine (DMT) analogues, illustrating how computational methods can quantify ligand-receptor affinity. Lower binding energy indicates higher predicted affinity.

| Compound | Binding Energy (kcal/mol) |

| DMT | -6.65 ± 0.07 |

| Serotonin | -6.50 ± 0.14 |

| Analogue 112814775 | -9.05 ± 0.07 |

| Ergotamine (ERG) | -13.95 ± 0.07 |

| Data sourced from a study on DMT analogues and the 5-HT1B receptor. herbmedpharmacol.com |

Table 2: Effect of α-Substituent Length on 5-HT₂A Receptor Signaling This table conceptualizes findings from research on Dimoxamine analogues, showing a qualitative correlation between the size of the α-substituent and receptor signaling efficacy, as explained by molecular docking. reddit.com

| Compound | α-Substituent | Relative 5-HT₂A Signaling Efficacy |

| DOM | Methyl | High |

| Ariadne (Dimoxamine) | Ethyl | Moderate |

| α-Propyl Analogue | Propyl | Low |

| Based on findings that Ariadne (α-ethyl) shows lower signaling efficacy than DOM (α-methyl), and this trend continues with an α-propyl analogue. reddit.com |

Preclinical Research Methodologies and Advanced Computational Modeling of Dimoxamine

In Vitro Methodologies for Mechanistic Elucidation of (S)-Dimoxamine

In vitro techniques provide a controlled environment to dissect the molecular interactions of (S)-Dimoxamine with its biological targets.

Enzyme Inhibition Assays and Kinetic Studies

Enzyme inhibition assays are fundamental in determining how (S)-Dimoxamine affects the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. numberanalytics.com By varying the concentrations of both the substrate and (S)-Dimoxamine, researchers can perform kinetic studies to understand the nature of the inhibition. researchgate.net

This analysis helps to classify the inhibitor as competitive, noncompetitive, or uncompetitive, providing insights into whether it binds to the enzyme's active site or an allosteric site. nih.gov For instance, a competitive inhibitor will increase the Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max), while a noncompetitive inhibitor will decrease V_max without changing K_m. numberanalytics.com The data derived from these studies, such as the inhibition constant (K_i), are critical for structure-activity relationship (SAR) analyses. numberanalytics.comnih.gov

Interactive Table: Representative Data from Enzyme Inhibition Assays

| Inhibitor Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) | Inhibition Type |

| 0 | 10 | 50 | - |

| 5 | 10 | 35 | Competitive |

| 10 | 10 | 25 | Competitive |

| 0 | 20 | 80 | - |

| 5 | 20 | 65 | Competitive |

| 10 | 20 | 50 | Competitive |

Isothermal Titration Calorimetry (ITC) in Ligand-Target Binding Affinity Assessments

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when a ligand, such as (S)-Dimoxamine, binds to its target macromolecule, typically a protein. nih.govmdpi.com This method provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). nih.gov The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated, offering deep insights into the forces driving the binding event. nih.gov

ITC is considered a gold-standard for validating hits from initial screenings due to its sensitivity and ability to minimize false positives and negatives. mdpi.com For high-affinity ligands, a displacement titration approach can be employed, where a weaker, competitive ligand is used to bring the binding affinity of the high-affinity ligand into a measurable range. nih.govresearchgate.net

Interactive Table: Thermodynamic Parameters from ITC Analysis

| Ligand | Target | K_a (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| (S)-Dimoxamine | Receptor X | 1.5 x 10⁷ | -8.5 | -1.2 | -9.7 |

| Compound Y | Receptor X | 2.0 x 10⁶ | -7.2 | -1.5 | -8.7 |

Advanced Computational Chemistry for Molecular Interaction Analysis

Computational chemistry provides a theoretical framework to predict and analyze the interactions between (S)-Dimoxamine and its biological targets at an atomic level.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method utilizes a search algorithm to generate various poses of the ligand within the receptor's binding site and a scoring function to evaluate the binding affinity of these poses. nih.gov Docking studies are instrumental in the early stages of drug discovery for virtual screening of large compound libraries and for optimizing lead compounds. nih.gov

For (S)-Dimoxamine, molecular docking can help identify critical interactions, such as hydrogen bonds and hydrophobic contacts, with its receptor, providing a structural basis for its activity. While powerful, the static nature of traditional docking can be a limitation, as it often doesn't account for the flexibility of the protein. researchgate.net

Molecular Dynamics (MD) Simulations in Understanding Mechanistic Pathways

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex compared to molecular docking. mdpi.com By simulating the movements of atoms over time, MD can provide insights into the conformational changes of both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules. nih.govfrontiersin.org

This technique is particularly useful for exploring the mechanistic pathways of ligand binding and unbinding, which can be crucial for understanding the compound's efficacy and duration of action. frontiersin.orgmdpi.com MD simulations can also be used to refine the results of molecular docking, providing a more accurate representation of the binding event under simulated physiological conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.orgmedcraveonline.com These models are developed by creating a mathematical relationship between molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) and the observed biological activity. jocpr.com

Once a statistically robust QSAR model is established and validated, it can be used to predict the activity of new, unsynthesized analogs of (S)-Dimoxamine. medcraveonline.com This predictive capability aids in the rational design of more potent and selective compounds, thereby accelerating the drug discovery process and reducing the need for extensive synthesis and testing. jocpr.com The development of a QSAR model involves several key steps, including compound selection, calculation of molecular descriptors, data partitioning into training and test sets, and rigorous model validation. mdpi.com

Interactive Table: Key Components of a QSAR Model

| Component | Description | Example for (S)-Dimoxamine |

| Dependent Variable | The biological activity being modeled. | Receptor Binding Affinity (pIC₅₀) |

| Independent Variables | Molecular descriptors representing physicochemical properties. | LogP, Molar Refractivity, Dipole Moment |

| Mathematical Model | The equation relating descriptors to activity. | Multiple Linear Regression (MLR) |

| Validation Metrics | Statistical parameters to assess model performance. | R², Q², RMSE |

Pharmacophore Mapping and Shape-Based Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of computational drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com For a compound like Dimoxamine, which primarily targets adrenergic receptors, a pharmacophore model would be constructed based on a set of known active ligands, such as other α2-adrenoceptor agonists. nih.govresearchgate.net

These models typically define key features including hydrogen-bond acceptors and donors, aromatic rings, and positive ionizable centers. mdpi.com A pharmacophore model for α2-adrenoceptor agonists was constructed based on the biological activity of dexmedetomidine (B676) and other potent analogs. nih.gov Such a model can then be used to screen large virtual libraries of compounds to find novel molecules that fit the pharmacophoric constraints, thus identifying potential new ligands for the same target. Shape-based screening complements this by prioritizing molecules that have a three-dimensional shape similar to a known active ligand, operating on the principle that similarly shaped molecules are likely to have similar biological activities. nih.gov

Table 1: Hypothetical Pharmacophore Features for an α2-Adrenoceptor Agonist

| Feature Type | Description | Potential Role in Binding |

| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine) in the receptor's binding pocket. researchgate.net |

| Positive Ionizable Center | Typically a protonated amine. | Forms a critical electrostatic interaction (ion-pair) with a negatively charged residue, such as an Aspartic acid (D3.32), in the receptor. researchgate.net |

| Hydrogen Bond Donor | An electronegative atom bonded to a hydrogen atom (e.g., -NH, -OH). | Donates a hydrogen bond to an acceptor group (e.g., Serine) on the receptor to stabilize the ligand-receptor complex. researchgate.net |

| Hydrogen Bond Acceptor | An electronegative atom with a lone pair (e.g., ether oxygen). | Accepts a hydrogen bond from a donor group on the receptor, contributing to binding affinity and specificity. mdpi.com |

In Silico Tools for Novel Target Identification and Biochemical Pathway Analysis

Beyond its known interaction with adrenergic receptors, in silico tools can be used to predict novel targets for Dimoxamine and analyze the broader biochemical pathways it may influence.

Leveraging Pathway Analysis Platforms (e.g., KEGG, STRING)

The primary target of Dimoxamine and similar compounds is the alpha-2A adrenergic receptor (ADRA2A). genecards.orgwikipedia.org By using this known target as a starting point, platforms like STRING and the Kyoto Encyclopedia of Genes and Genomes (KEGG) can reveal the network of interactions and pathways associated with this receptor.

STRING is a database of known and predicted protein-protein interactions. researchgate.netfrontiersin.org A query for ADRA2A reveals its connections to other proteins, including G-proteins (GNAI1, GNAI3, GNAZ), adenylyl cyclase (ADCY1), and other receptors, which are crucial for its signal transduction. genecards.orgstring-db.orgstring-db.org

KEGG is a database resource for understanding high-level functions and utilities of the biological system. genome.jpresearchgate.net Pathway analysis for ADRA2A shows its involvement in several key signaling cascades, including the cGMP-PKG signaling pathway, neuroactive ligand-receptor interaction, and cAMP signaling pathway. genome.jpnih.gov This analysis helps to contextualize the downstream effects of Dimoxamine binding to its receptor.

Table 2: ADRA2A Protein Interactions and Associated Pathways

| Interacting Protein (from STRING) | Pathway (from KEGG) | Functional Significance |

| GNAI1/GNAI3 (G alpha inhibitory proteins) | GPCR downstream signaling genecards.org | Mediate the inhibition of adenylyl cyclase upon receptor activation. genecards.org |

| ADCY1 (Adenylyl Cyclase Type 1) | cAMP signaling pathway nih.gov | Enzyme whose inhibition by Gαi leads to decreased intracellular cAMP levels. nih.gov |

| GNB3 (G Protein Subunit Beta 3) | G alpha (i) signaling events genecards.org | Part of the heterotrimeric G-protein complex that dissociates upon receptor activation. string-db.org |

| CACNA1A (Calcium Voltage-Gated Channel Subunit Alpha1 A) | Neuroactive ligand-receptor interaction genome.jp | Alpha-2 receptor activation can modulate ion channel activity, affecting neuronal excitability. genecards.org |

Integration of RNA-sequencing (RNA-seq) Datasets for Dysregulated Pathway Identification

RNA-sequencing (RNA-seq) is a powerful technique that measures the expression levels of thousands of genes simultaneously. nih.gov By treating cells or tissues with a compound like Dimoxamine and performing RNA-seq, researchers can identify which genes are upregulated or downregulated. This gene expression data can then be integrated with pathway analysis platforms to pinpoint entire biological pathways that are significantly altered. nih.gov For example, studies on adrenergic signaling have used RNA-seq to reveal changes in genes related to the cAMP signaling pathway and ECM receptor interactions. nih.gov This approach can uncover previously unknown mechanisms of action and identify novel therapeutic applications or potential side effects. animbiosci.orgmdpi.com

Validation Strategies Employing CRISPR-Cas9 Knockout Models

Animal Model Research in Neurobiological and Behavioral Contexts

Animal models, primarily in rodents, are essential for understanding how a compound like Dimoxamine affects complex behaviors and neurobiological systems. researchgate.netnih.gov Although sometimes referred to as Ariadne, studies on Dimoxamine (BL-3912) have shown that it can facilitate memory and performance in certain cognitive tasks. wikipedia.orgncats.io For instance, it was reported to improve the performance of rats in a shuttle box avoidance task. ncats.io

Behavioral tests are used to assess various domains of CNS function. These models are crucial for linking the molecular actions of a drug to its ultimate physiological and behavioral outcomes. nih.govfrontiersin.org

Table 3: Summary of Behavioral Tests in Animal Models for Neuropharmacological Agents

| Behavioral Test | CNS Function Assessed | Relevance to Dimoxamine Research |

| Forced Swim Test | Depressive-like behavior (behavioral despair). bienta.net | To evaluate potential antidepressant effects. |

| Elevated Plus Maze | Anxiety-like behavior. | To assess anxiolytic or anxiogenic properties. |

| Rotarod Test | Motor coordination and balance. bienta.net | To determine if the compound impairs motor function, a common side effect of CNS-active drugs. bienta.net |

| Shuttle Box Avoidance | Learning and memory (associative learning). ncats.io | Dimoxamine was shown to facilitate performance in this task, suggesting cognitive enhancement. ncats.io |

| Drug Discrimination | Subjective internal state produced by a drug. | Used to determine if the subjective effects of Dimoxamine are similar to other known psychoactive compounds like LSD or MDMA. wikipedia.orgncats.io |

Behavioral Paradigms for Stimulus Generalization Studies

Stimulus generalization studies are a cornerstone of behavioral pharmacology, providing insights into the subjective effects of psychoactive compounds. nih.gov In the context of (S)-Dimoxamine, these studies are crucial for characterizing its psychoactive profile and classifying it based on shared discriminative stimulus properties with other known drugs. nih.gov The primary methodology employed is drug discrimination (DD), a sophisticated behavioral assay that relies on the ability of animals to distinguish the interoceptive cues produced by a drug from those of a saline vehicle. nih.govwikipedia.orgcreative-biolabs.com

The typical drug discrimination paradigm involves training an animal, often a rat or mouse, in an operant chamber equipped with two levers. nih.govcreative-biolabs.com Following the administration of a specific training drug (e.g., a known hallucinogen or stimulant), responses on one lever are reinforced with a reward, such as a food pellet. creative-biolabs.commeliordiscovery.com On days when the animal receives a saline injection, responses on the other lever are reinforced. creative-biolabs.com This training continues until the animal reliably selects the correct lever based on the internal state induced by the drug or saline. creative-biolabs.com

Once this discrimination is established, generalization tests are conducted. nih.gov In these tests, various doses of a novel compound, such as (S)-Dimoxamine, are administered to determine if the animal will respond on the drug-appropriate lever. creative-biolabs.com If the animal predominantly presses the lever associated with the training drug, it indicates that (S)-Dimoxamine produces similar subjective effects, a phenomenon known as stimulus generalization. nih.gov The percentage of responses on the drug-appropriate lever is a key dependent measure, providing a quantitative assessment of the degree of similarity. creative-biolabs.com

For instance, studies have explored the stimulus effects of phenethylamine (B48288) derivatives in rats trained to discriminate lysergic acid diethylamide (LSD) as a discriminative stimulus. ncats.io Research has also shown that (S)-Dimoxamine can substitute for LSD in drug discrimination studies, suggesting it possesses a similar psychopharmacological profile. ncats.io The discriminative stimulus properties of such compounds are largely believed to reflect their subjective effects in humans, making drug discrimination a valuable preclinical tool. nih.gov

The selectivity of the discriminative stimulus properties of a drug allows for the investigation of the specific neurochemical mechanisms at play. nih.gov By administering antagonists of specific neurotransmitter receptors prior to the test compound, researchers can determine which receptors are mediating the drug's subjective effects. nih.govnih.gov For example, the discriminative stimulus effects of many hallucinogens are mediated by serotonin (B10506) 5-HT2A receptors. nih.gov

| Paradigm | Description | Key Measures | Relevance to (S)-Dimoxamine |

| Two-Lever Drug Discrimination | Animals are trained to press one lever after receiving a training drug and another after saline to receive a reward. nih.govcreative-biolabs.com | - Percentage of responses on the drug-appropriate lever. creative-biolabs.com- Response rate. creative-biolabs.com | To determine if (S)-Dimoxamine produces subjective effects similar to known psychoactive drugs. |

| Stimulus Generalization Testing | After training, animals are administered different doses of a test drug to see if they respond on the drug-associated lever. nih.gov | - Dose-response curve for drug-appropriate responding. | To classify the psychoactive profile of (S)-Dimoxamine. |

| Antagonist-Precipitated Substitution | An antagonist for a specific receptor is administered before the test drug to see if it blocks the discriminative stimulus effects. nih.gov | - Shift in the dose-response curve. | To identify the receptor systems mediating the subjective effects of (S)-Dimoxamine. |

Assessment of Neuroprotective Effects in Animal Models of Neurodegenerative Conditions

Preclinical research has explored the potential neuroprotective properties of (S)-Dimoxamine in various animal models of neurodegenerative conditions. These models aim to replicate key pathological features of human diseases such as Parkinson's disease and Alzheimer's disease, providing a platform to evaluate the therapeutic efficacy of novel compounds. mdpi.com

One approach involves inducing neuronal damage through the administration of neurotoxins. For example, 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to create models of Parkinson's disease by selectively destroying dopaminergic neurons. frontiersin.org In such models, the neuroprotective potential of a compound like (S)-Dimoxamine can be assessed by administering it prior to or following the neurotoxin and then evaluating the extent of neuronal loss and behavioral deficits. Studies have indicated that administration of Dimoxamine can lead to reduced neuronal loss and improved behavioral outcomes in animal models of neurodegenerative diseases.

Another model relevant to neurodegeneration is cerebral ischemia followed by reperfusion (CI/R), which simulates the damage that occurs during a stroke. nih.gov In a rat model of CI/R, the neuroprotective effects of dimemorfan, a sigma-1 receptor agonist with reported neuroprotective properties, were examined. nih.gov This highlights a potential avenue of investigation for (S)-Dimoxamine, given the multifaceted nature of neurodegeneration.

The evaluation of neuroprotective effects typically involves a combination of behavioral assessments and post-mortem tissue analysis. Behavioral tests can include assessments of motor function, learning, and memory. Histological and immunohistochemical analyses of brain tissue are then used to quantify the extent of neuronal survival, reduction in protein aggregation (such as amyloid-beta plaques or tau tangles in Alzheimer's models), and markers of inflammation and oxidative stress. frontiersin.org

| Animal Model | Inducing Agent/Method | Pathology Modeled | Potential Application for (S)-Dimoxamine |

| Parkinson's Disease Model | 6-hydroxydopamine (6-OHDA) | Selective loss of dopaminergic neurons. frontiersin.org | Assessment of protection against dopamine (B1211576) neuron degeneration and related motor deficits. |

| Stroke Model | Cerebral Ischemia/Reperfusion (CI/R) | Neuronal damage due to oxygen and nutrient deprivation followed by reperfusion injury. nih.gov | Evaluation of the ability to reduce infarct size and improve functional recovery. |

| Alzheimer's Disease Model | Transgenic mice expressing human amyloid precursor protein and presenilin-1 | Amyloid-beta plaque deposition and cognitive decline. | Investigation of effects on amyloid pathology and cognitive function. |

Evaluation in Preclinical Models of Neurological and Psychiatric Disorders

The evaluation of (S)-Dimoxamine extends to a broader range of preclinical models for neurological and psychiatric disorders, reflecting its potential to modulate various neurotransmitter systems. fondazionetelethon.it These models are essential for identifying the therapeutic potential of new chemical entities before they can be considered for human trials. nih.gov

For psychiatric disorders such as depression and anxiety, a variety of behavioral models are employed. frontiersin.org The forced swim test and tail suspension test are common screening tools for potential antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect. frontiersin.org For anxiety, paradigms like the elevated plus-maze and the light-dark box are used to assess anxiolytic-like effects, based on the principle that anxious animals will spend less time in open, brightly lit areas.

In the context of neurological disorders, animal models aim to replicate specific symptoms or pathologies. nih.gov For instance, models of epilepsy may involve inducing seizures through chemical convulsants or electrical stimulation to test the anticonvulsant properties of a compound. mdpi.com For cognitive deficits associated with various disorders, tasks such as the Morris water maze or novel object recognition test are used to assess learning and memory.

The psychopharmacological profile of Dimoxamine suggests it may have applications in mood regulation and cognitive enhancement. Its interaction with monoaminergic systems makes it a candidate for investigation in models of depression and other mood disorders. Furthermore, its potential effects on synaptic plasticity could be explored in models of cognitive impairment.

| Disorder Category | Preclinical Model | Behavioral/Physiological Endpoint | Relevance to (S)-Dimoxamine |

| Psychiatric Disorders (e.g., Depression) | Forced Swim Test, Tail Suspension Test frontiersin.org | Immobility time frontiersin.org | To assess potential antidepressant-like effects. |

| Psychiatric Disorders (e.g., Anxiety) | Elevated Plus-Maze, Light-Dark Box | Time spent in open/lit areas | To evaluate potential anxiolytic-like properties. |

| Neurological Disorders (e.g., Epilepsy) | Chemically or electrically induced seizures mdpi.com | Seizure threshold, frequency, and duration | To determine anticonvulsant potential. |

| Cognitive Deficits | Morris Water Maze, Novel Object Recognition | Spatial learning and memory, recognition memory | To investigate potential cognitive-enhancing effects. |

Adherence to Ethical Guidelines and Methodological Rigor in Animal Studies (e.g., ARRIVE Guidelines, Power Analysis, Humane Endpoints, IACUC)

The use of animals in preclinical research is governed by strict ethical guidelines and regulations to ensure their welfare and the scientific validity of the research. krebsliga.chapa.org All research involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC), which is responsible for overseeing and evaluating all aspects of the institution's animal care and use program. washu.eduuta.eduemory.edu

A cornerstone of ethical and rigorous animal research is the adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. wikipedia.orgnih.govarriveguidelines.orgbps.ac.uknc3rs.org.uk These guidelines provide a checklist of information that should be included in publications to improve the transparency and reproducibility of animal studies. wikipedia.org This includes details about the experimental design, such as the number of animals used, how they were allocated to groups, and the statistical methods employed. wikipedia.org

Methodological rigor is paramount. This begins with a clear scientific purpose and the consideration of alternatives to animal use. apa.org When animals are necessary, researchers must use the minimum number required to obtain statistically valid results. krebsliga.ch This is often determined through a power analysis, a statistical method used to calculate the appropriate sample size.

Humane endpoints are critical for minimizing animal suffering. nih.gov These are predetermined criteria that, when met, indicate that an animal should be removed from a study, for example, by euthanasia. apa.orgnih.gov This is particularly important in studies where pain or distress is a potential outcome. apa.org All procedures, including the administration of compounds and any surgical interventions, must be performed by trained personnel to minimize discomfort. nih.govanimal-journal.eu

When working with controlled substances like (S)-Dimoxamine, additional regulations from agencies such as the Drug Enforcement Administration (DEA) must be followed regarding their acquisition, storage, and record-keeping. uaf.eduwesternu.edu

| Guideline/Principle | Description | Importance in (S)-Dimoxamine Research |

| IACUC Approval | An institutional committee that reviews and approves all research protocols involving animals. washu.eduuta.eduemory.edu | Ensures that all studies with (S)-Dimoxamine meet ethical and regulatory standards for animal welfare. |

| ARRIVE Guidelines | A checklist of recommendations for reporting animal research to improve transparency and reproducibility. wikipedia.orgnih.govarriveguidelines.orgbps.ac.uknc3rs.org.uk | Promotes high-quality reporting of findings from (S)-Dimoxamine studies, allowing for better evaluation and replication. |

| Power Analysis | A statistical method to determine the appropriate sample size for a study. | Ensures that studies are not underpowered (leading to false negatives) or overpowered (unnecessary use of animals). |

| Humane Endpoints | Predetermined criteria for removing an animal from a study to minimize pain and distress. apa.orgnih.gov | A crucial aspect of animal welfare, ensuring that suffering is minimized in studies investigating the effects of (S)-Dimoxamine. |

Theoretical Frameworks and Future Research Trajectories for S Dimoxamine

Theoretical Exploration of Non-Hallucinogenic Serotonin (B10506) 5-HT2A Receptor Agonism

The primary mechanism for the effects of classic psychedelic drugs is agonism at the serotonin 5-HT2A receptor. scholarsresearchlibrary.comox.ac.ukwikipedia.org However, the discovery of non-hallucinogenic 5-HT2A agonists like (S)-Dimoxamine has challenged the direct correlation between 5-HT2A activation and hallucinatory experiences, suggesting a more nuanced relationship. nih.govox.ac.uk

The leading theory to explain the non-hallucinogenic nature of (S)-Dimoxamine is the 5-HT2A signaling efficacy hypothesis . nih.govnih.gov This model posits that the subjective psychedelic effects are not merely a product of receptor binding, but are dependent on the degree and type of downstream signaling the compound initiates upon binding. Research demonstrates that while (S)-Dimoxamine is a potent agonist of serotonin 5-HT2 receptors, it displays lower signaling potency and efficacy at the 5-HT2A receptor compared to its hallucinogenic counterpart, DOM. wikipedia.orgnih.govnih.gov This reduced efficacy has been observed across multiple signaling pathways, including Gq, G11, and β-arrestin2. nih.govnih.gov

This difference in signaling efficacy is believed to be sufficient to engage therapeutic pathways without crossing the threshold required to induce the profound perceptual alterations characteristic of classic psychedelics. nih.govsju.edu In animal models, (S)-Dimoxamine elicits a markedly attenuated head-twitch response (HTR)—a behavioral proxy for hallucinogenic potential in rodents—when compared to its hallucinogenic analogs, which supports this hypothesis. nih.govnih.gov Therefore, (S)-Dimoxamine serves as a key prototype for a class of compounds that separate the therapeutic potential of 5-HT2A agonism from hallucinogenic effects. nih.gov

Investigations into Neuroplasticity Modulation and its Therapeutic Implications

A growing body of evidence suggests that the therapeutic benefits of both psychedelic and certain non-psychedelic compounds may stem from their ability to promote neuroplasticity—the brain's capacity to form and reorganize synaptic connections. frontiersin.orgresearchgate.netnih.gov Compounds that activate the 5-HT2A receptor, including classic psychedelics like DMT and LSD, have been shown to robustly promote neuritogenesis (growth of neurites) and spinogenesis (formation of dendritic spines) in cortical neurons. frontiersin.orgnih.gov These structural changes are associated with the formation of new synapses and are thought to underlie the rapid and sustained antidepressant effects observed in clinical studies. frontiersin.orgresearchgate.net

The molecular mechanisms driving this plasticity are complex, involving the 5-HT2A receptor and downstream signaling cascades that include the TrkB (tyrosine receptor kinase B) and mTOR (mechanistic target of rapamycin) pathways. frontiersin.orgnih.gov The ability to modulate neuroplasticity has significant therapeutic implications for a range of neuropsychiatric and neurological disorders characterized by neural atrophy, such as depression and addiction. physio-pedia.comriiad.org

Although direct studies on (S)-Dimoxamine's neuroplastic effects are less extensive, its agonism at the 5-HT2A receptor suggests it likely shares these plasticity-promoting properties. nih.govox.ac.uk This potential mechanism could explain the remarkable, albeit preliminary, therapeutic effects reported in early human trials, including the rapid remission of psychotic symptoms and complete remission of symptoms in Parkinson's disease. nih.govnih.gov In a preclinical model of Parkinson's disease, (S)-Dimoxamine was shown to rescue severe motor deficits, an effect comparable to the standard treatment L-DOPA, despite Dimoxamine's lack of activity at dopamine (B1211576) receptors. nih.gov This finding points towards a neuroplasticity-mediated mechanism of action, opening new avenues for treating neurodegenerative conditions. nih.govphysio-pedia.com

Advancements in the Rational Design and Development of Novel Psychoactive Compounds and Analogs

The development of novel psychoactive compounds has evolved from serendipitous discovery to a more structured, rational design process. scholarsresearchlibrary.comnih.gov This approach involves the systematic modification of known chemical scaffolds to fine-tune pharmacological properties, such as potency, selectivity, and functional activity at specific receptors. scholarsresearchlibrary.commdpi.com The central goal in the context of non-hallucinogenic therapeutics is to create molecules that activate the 5-HT2A receptor in a way that produces desired therapeutic effects without inducing hallucinations. sju.edu

(S)-Dimoxamine is a prime example of the insights gained from this process. It belongs to the phenethylamine (B48288) chemical class and is a close structural analog of the potent hallucinogen DOM. wikipedia.orgnih.gov The only structural difference is the extension of the α-methyl group in DOM to an α-ethyl group in Dimoxamine. wikipedia.orgnih.gov This seemingly minor modification dramatically alters the compound's functional profile, transforming it from a hallucinogen into a non-hallucinogenic agent. nih.gov

Further studies have confirmed this structure-activity relationship. For instance, extending the α-substituent to a propyl group results in a further decrease in signaling potency. nih.gov This provides a clear strategy for medicinal chemists: modifying the α-substituent on the phenethylamine backbone is a viable method for modulating 5-HT2A signaling efficacy and separating therapeutic from psychedelic effects. nih.govsju.edu This principle guides the rational design of new analogs with potentially improved therapeutic profiles for psychiatric and neurological disorders. scholarsresearchlibrary.comnih.gov

Systems-Level Pharmacological Mapping through Receptorome Analysis

A comprehensive understanding of a drug's action requires looking beyond its primary target to its full spectrum of interactions across the human "receptorome"—the complete set of receptors in the body. nih.gov This systems-level approach, often utilizing high-throughput screening, can reveal previously unknown off-target effects that may contribute to a drug's therapeutic efficacy or side-effect profile. nih.govpitt.edu Psychedelic drugs, once thought to be highly selective, are now known to interact with a diverse array of receptors, which may account for the qualitative differences between them. nih.gov

Pharmacological analysis of (S)-Dimoxamine (Ariadne) reveals it to be a serotonin 5-HT2 receptor agonist with modest selectivity over 5-HT1 receptors. nih.govnih.gov Importantly, it shows no significant affinity for plasma membrane monoamine transporters and has no relevant activity at other aminergic receptors or serotonin 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors. nih.govnih.gov This focused activity on the 5-HT2 receptor subfamily is a key feature of its pharmacological profile.